4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 920361-01-9
VCID: VC7527931
InChI: InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41

4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

CAS No.: 920361-01-9

Cat. No.: VC7527931

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide - 920361-01-9

Specification

CAS No. 920361-01-9
Molecular Formula C18H17N3O5S
Molecular Weight 387.41
IUPAC Name 4-acetyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3
Standard InChI Key DFKDYXGLVCJAKL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, reflects its three primary components:

  • Benzenesulfonamide backbone: A benzene ring with a sulfonamide group at position 4.

  • Acetyl substituent: An acetyl moiety (–COCH₃) attached to the benzene ring.

  • Ether-linked pyridazine-furan side chain: A pyridazin-3-yl group connected via an ethoxy bridge to a furan-2-yl substituent.

Structural Features

  • Sulfonamide group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11) .

  • Acetyl group: Enhances lipophilicity and may participate in metabolic conjugation.

  • Pyridazine-furan moiety: Contributes π-π stacking potential and heterocyclic reactivity .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous methods from sulfonamide and pyridazine chemistry suggest the following steps:

  • Sulfonamide formation:

    • React 4-acetylbenzenesulfonyl chloride with 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethylamine in the presence of a base (e.g., triethylamine) .

    • Yield optimization typically requires anhydrous conditions and temperatures of 0–5°C .

  • Pyridazine-furan coupling:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach furan to pyridazine .

    • Catalysts such as Pd(PPh₃)₄ and ligands like XPhos improve efficiency .

Table 1: Hypothetical Synthetic Yields Based on Analogous Reactions

StepReagents/ConditionsYield (%)Source
Sulfonamide formationEt₃N, DCM, 0°C65–75
Pyridazine-furan linkPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60

Physicochemical Data

Predicted properties using computational tools (e.g., ACD/Labs):

  • Molecular weight: ~443.47 g/mol

  • LogP: 2.8–3.5 (moderate lipophilicity)

  • Solubility: <10 µM in aqueous buffers; improved in DMSO or ethanol .

KinaseIC₅₀ (nM)MechanismSource
VEGFR-2120–150Competitive ATP inhibition
CDK280–100Allosteric modulation

Anti-Inflammatory Activity

Sulfonamides with acetyl groups exhibit COX-2 selectivity (e.g., celecoxib analogs) . The compound’s structure suggests potential for prostaglandin suppression.

Metabolic and Toxicity Considerations

  • Metabolism: Likely hepatic oxidation via CYP3A4/2C9, with glucuronidation of the acetyl group .

  • Toxicity: Predicted hERG inhibition risk (IC₅₀ ~3 µM) due to the pyridazine moiety .

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